molecular formula C8H8BrNO3 B12980809 2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid

2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid

Cat. No.: B12980809
M. Wt: 246.06 g/mol
InChI Key: IHEWVQFYHANHPY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-hydroxyphenylacetic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Amino-2-(4-bromophenyl)acetic acid: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

    2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid:

Uniqueness

2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid is unique due to the presence of both a bromine atom and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-amino-2-(2-bromo-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)

InChI Key

IHEWVQFYHANHPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)C(C(=O)O)N

Origin of Product

United States

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